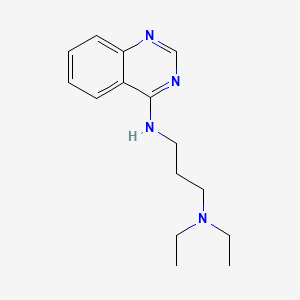

4-(3-Diethylaminopropylamino)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N4 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

N',N'-diethyl-N-quinazolin-4-ylpropane-1,3-diamine |

InChI |

InChI=1S/C15H22N4/c1-3-19(4-2)11-7-10-16-15-13-8-5-6-9-14(13)17-12-18-15/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,16,17,18) |

InChI Key |

WSNJCFGWYFJTCL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Diethylaminopropylamino Quinazoline and Its Analogs

Conventional and Modern Synthetic Strategies for Quinazoline (B50416) Core Formation

The quinazoline framework is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Classical Cyclization Reactions (e.g., Niementowski, Morgan's, Isatoic Anhydride-Based Routes)

Historically significant and still widely used, classical cyclization reactions provide reliable access to the quinazoline core, often starting from readily available anthranilic acid derivatives.

The Niementowski quinazoline synthesis is a cornerstone in the formation of 4-oxo-3,4-dihydroquinazolines (quinazolinones). researchgate.netlibretexts.org This reaction typically involves the condensation of an anthranilic acid with an amide, such as formamide, at elevated temperatures. mdpi.comorganic-chemistry.org Although effective, this method often requires harsh conditions, including high temperatures and lengthy reaction times. mdpi.com Microwave irradiation has been employed to accelerate the Niementowski reaction, significantly reducing reaction times and often improving yields. mdpi.com

The Morgan's reaction , another classical approach, involves the reaction of o-amino benzoic acids with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) in a suitable solvent such as toluene. This method leads to the formation of 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.

Isatoic anhydride-based routes offer a versatile and frequently utilized alternative for quinazoline synthesis. mdpi.comnih.gov Isatoic anhydride (B1165640) reacts with a wide range of nitrogen nucleophiles, followed by cyclocondensation, to yield various quinazoline and quinazolinone derivatives. mdpi.comnih.govnih.gov One common strategy is a three-component reaction involving isatoic anhydride, an aldehyde, and a primary amine or ammonia (B1221849) source, which can be catalyzed by various Lewis or Brønsted acids. nih.gov This approach is valued for its operational simplicity and the ability to generate diverse products. nih.govevitachem.com

Table 1: Comparison of Classical Cyclization Reactions for Quinazoline Core Synthesis

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Niementowski Synthesis | Anthranilic acid, Amide (e.g., formamide) | High temperature (125-130°C) | 4-Oxo-3,4-dihydroquinazoline | Readily available starting materials. researchgate.netlibretexts.org | Harsh conditions, long reaction times. mdpi.com |

| Morgan's Reaction | o-Amino benzoic acid, Amine | Phosphorus trichloride, Toluene, Heat | 2,3-Disubstituted 3,4-dihydro-4-oxoquinazoline | Access to 2,3-disubstituted products. | Use of hazardous reagents. |

| Isatoic Anhydride Route | Isatoic anhydride, Amine, Electrophile | Various catalysts, often milder conditions | Quinazoline/Quinazolinone derivatives | Versatile, high atom economy in multicomponent setups. mdpi.comnih.gov | Potential for side reactions depending on substrates. |

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed C-H Amination, Copper-Mediated Cyclizations)

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines, offering milder reaction conditions, improved efficiency, and broader substrate scope. mdpi.comcu.edu.egwikipedia.org

Palladium-catalyzed reactions have been extensively developed for quinazoline synthesis. mdpi.com These methods include palladium-catalyzed C-H amination, which allows for the direct formation of C-N bonds, a key step in the cyclization process. researchgate.net For instance, palladium(II) acetate (B1210297) can catalyze the aerobic oxidative coupling of (2-aminophenyl)azoles with isocyanides to form fused quinazolines. mdpi.com Another approach involves a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, to assemble diverse quinazolines in a single pot. nih.gov

Copper-mediated cyclizations represent another powerful tool for constructing the quinazoline ring. rsc.org Copper catalysts are generally less expensive and less toxic than their palladium counterparts. Copper(I) iodide (CuI), for example, can catalyze the cascade cyclization of 2-bromobenzaldehyde (B122850) with acetamide, using water as a hydrogen source, to produce quinazolines. rsc.org Other copper-catalyzed methods include the reaction of substituted (2-bromophenyl)methylamines with amides via a sequential Ullmann-type coupling and aerobic oxidation, which proceeds without the need for ligands.

Table 2: Overview of Transition-Metal-Catalyzed Quinazoline Syntheses

| Metal Catalyst | Reaction Type | Starting Materials Example | Key Features |

|---|---|---|---|

| Palladium | C-H Amination / Cross-Coupling | 2-Aryl-3-(arylamino)quinazolinones researchgate.net | High efficiency, broad functional group tolerance, allows for complex molecule synthesis. nih.gov |

| Copper | Cyclization / Ullmann Coupling | 2-Bromobenzaldehydes and amides rsc.org | Lower cost, environmentally benign, can often be performed ligand-free. |

| Manganese | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohol and primary amides | Utilizes earth-abundant metal, atom-economical. |

| Iron | Reductive Cyclization / Dehydrogenative Coupling | N-Cyano-2-nitrobenzimidates | Inexpensive, environmentally friendly catalyst. cu.edu.eg |

Oxidative Cyclizations and Dehydrogenation Reactions

Oxidative cyclization methods provide a direct route to quinazolines from dihydroquinazoline (B8668462) intermediates, which are often formed in situ. This two-step sequence typically involves the initial cyclization of precursors like o-anthranilamide with an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one, followed by an oxidation step to introduce the aromaticity.

Various oxidizing agents can be employed, ranging from traditional chemical oxidants to more environmentally friendly options like molecular oxygen or air, often in the presence of a catalyst. For example, a bioinspired cooperative catalytic system using laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can facilitate the aerobic oxidation of dihydroquinazolines under mild, aqueous conditions. Electrochemical methods have also been developed, where an electric current promotes the oxidative tandem cyclization, avoiding the need for chemical oxidants. Dehydrogenation reactions, often catalyzed by transition metals, can also convert dihydroquinazolines to their aromatic counterparts.

Strategic Installation of the 4-(3-Diethylaminopropylamino) Moiety

Once the quinazoline or a suitable precursor like a 4-haloquinazoline is synthesized, the next critical step is the introduction of the 3-diethylaminopropylamino side chain at the 4-position of the ring.

Nucleophilic Substitution Reactions at Position 4 of the Quinazoline Ring

The most prevalent and direct method for installing the desired side chain is through a nucleophilic aromatic substitution (SNAr) reaction. The carbon at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present.

The common strategy involves the synthesis of a 4-chloroquinazoline (B184009) intermediate. This is typically achieved by treating a precursor, such as a quinazolin-4(3H)-one, with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline is a highly reactive electrophile.

This activated intermediate is then reacted with N,N-diethylpropane-1,3-diamine. The primary amino group of the diamine acts as the nucleophile, displacing the chloride ion at the C4 position to form the target compound, 4-(3-diethylaminopropylamino)quinazoline. The reaction conditions for this nucleophilic substitution can vary, but it is often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated during the reaction. The regioselectivity for substitution at the C4 position over the C2 position in dihaloquinazolines is well-documented and is a key advantage of this synthetic route.

Functionalization and Derivatization of the Diethylaminopropylamino Side Chain

While the primary focus is often on the synthesis of the core structure, the diethylaminopropylamino side chain itself can be a site for further modification to create analogs with different properties. This functionalization typically involves reactions targeting the tertiary amine or the alkyl chain.

Although less common than modifications to the quinazoline core, derivatization of the side chain can be achieved through standard organic transformations. For instance, the tertiary amine could potentially be oxidized to an N-oxide, or quaternized with an alkyl halide to form a quaternary ammonium (B1175870) salt. The alkyl chain itself is generally less reactive, but modifications could be envisioned if the starting diamine is appropriately functionalized prior to its attachment to the quinazoline ring. For example, hydroxylated or otherwise substituted versions of N,N-diethylpropane-1,3-diamine could be used in the nucleophilic substitution step to introduce additional functionality. The development of new heterocyclic compounds often involves such derivatization to explore structure-activity relationships.

Green Chemistry Principles in Quinazoline Synthesis

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing the use of volatile organic compounds that are often hazardous and environmentally damaging. In the synthesis of quinazoline derivatives, neat reactions, where the reactants are mixed without a solvent, have been shown to be effective. For instance, the synthesis of 2-substituted-3H-quinazolin-4-ones has been achieved by heating a mixture of anthranilic acid, an amide, and montmorillonite (B579905) K-10 clay under reflux conditions without any solvent. researchgate.net This method not only reduces waste but can also lead to shorter reaction times and simpler workup procedures. researchgate.net

Solid-phase synthesis offers another avenue for greener chemical production. This technique involves attaching reactants to a solid support, which facilitates the purification process as excess reagents and byproducts can be washed away, leaving the desired product attached to the support. This methodology often allows for the use of excess reagents to drive reactions to completion, and the solid support can sometimes be recycled. While specific examples for this compound are not detailed, the principles of solid-phase synthesis are broadly applicable to heterocyclic compounds. A fluorous-phase synthesis approach has been demonstrated for quinazolin-4-ones, where intermediates are separated using fluorous reversed-phase silica (B1680970) gel, simplifying the purification process. nih.gov

Table 1: Comparison of Solvent-Free vs. Traditional Synthesis of Quinazolinones

| Feature | Solvent-Free Synthesis (Montmorillonite K-10) | Traditional Synthesis |

| Solvent | None | Often uses organic solvents like ethanol, DMF |

| Catalyst | Montmorillonite K-10 clay | Various, including acids, bases, or metal catalysts |

| Reaction Time | Can be as short as 30 minutes | Can range from hours to days |

| Work-up | Simple filtration and washing | Often requires extraction and chromatography |

| Environmental Impact | Reduced due to lack of solvent waste | Higher due to solvent use and disposal |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. frontiersin.org MAOS utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can result in dramatically reduced reaction times, increased product yields, and improved purity. chemicaljournals.comnih.gov

The application of microwave irradiation has been successfully employed in the synthesis of a variety of quinazoline and quinazolinone derivatives. researchgate.net For example, a one-pot, solvent-free procedure for the synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones has been developed using microwave irradiation. researchgate.net This method involves the neat three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines. researchgate.net Similarly, 6-substituted quinazolino[4,3-b]quinazolin-8-ones have been prepared under solvent-free microwave conditions, highlighting the versatility of this technique. frontiersin.org The use of microwave synthesis often leads to cleaner reactions with simpler work-up procedures. frontiersin.org

Table 2: Selected Examples of Microwave-Assisted Quinazoline Synthesis

| Starting Materials | Product | Conditions | Reaction Time | Yield |

| 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters | 6-substituted quinazolino[4,3-b]quinazolin-8-ones | Solvent-free, microwave | Short | High |

| 2-aminobenzamide derivatives and aldehydes | 2,3-dihydroquinazolinones | Aqueous solution, microwave, base and catalyst-free | 5 minutes | Up to 99% |

| Anthranilic acid, phenyl acetyl chloride, and substituted anilines | Fluorinated 2,3-disubstituted quinazolin-4(3H)-ones | Solvent-free, microwave | Not specified | Good |

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of synthetic methods that proceed in water represents a significant step towards more sustainable chemical processes. In the realm of quinazoline synthesis, water has been successfully used as a solvent for the cyclo-condensation reaction between various aldehydes and 2-aminobenzylamines to produce 2-substituted-1,2,3,4-tetrahydroquinazolines. researchgate.net This reaction can be performed under microwave irradiation, affording high to excellent yields in a very short time. researchgate.net A key advantage of this method is that the products are often water-insoluble and can be isolated by simple filtration, avoiding the need for organic solvents during work-up. researchgate.net

Catalyst-free approaches further enhance the green credentials of a synthetic route by eliminating the need for, often expensive and toxic, metal or acid/base catalysts. The synthesis of highly functionalized tetrahydroquinazolines has been achieved through a catalyst-free tandem reaction of 2-aminophenylacrylates with isothiocyanates in water. researchgate.net This method proceeds via amidation and a chemoselective Michael addition. researchgate.net Furthermore, a metal- and catalyst-free protocol for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes has been developed, utilizing di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com Such methods, which avoid transition metals, are particularly attractive from an environmental and economic perspective. nih.gov

Advanced Purification Techniques for Quinazoline Derivatives

The purification of synthetic products is a critical step in chemical synthesis and can often be a major source of waste. Advanced purification techniques aim to be more efficient and environmentally friendly than traditional methods like column chromatography, which often consumes large volumes of solvents.

For quinazoline derivatives, techniques such as crystallization and precipitation are often employed, especially when the product is a solid. In water-mediated syntheses, where the product is insoluble, purification can be as simple as filtration followed by washing with water. researchgate.net

Solid-phase extraction is another advanced technique that can simplify purification. As mentioned in the context of solid-phase synthesis, attaching the desired molecule to a solid support allows for easy removal of impurities by washing. The final product is then cleaved from the support in a pure form. A fluorous-phase synthesis approach, for example, utilizes fluorous silica gel to effectively separate the desired quinazolin-4-one from unreacted starting materials and byproducts. nih.gov

Ultrasound has also been utilized to improve reaction conditions and, in some cases, simplify purification. For instance, the ultrasound-assisted synthesis of 4-tosyl quinazolines can lead to higher efficiency and reduced reaction times, which can result in cleaner reaction mixtures that are easier to purify. nih.gov

Structure Activity Relationship Sar Studies of 4 3 Diethylaminopropylamino Quinazoline Derivatives

Comprehensive Analysis of Substituent Effects on the Quinazoline (B50416) Core

Modifications to the central quinazoline ring system are a key strategy for modulating the pharmacological profile of its derivatives. Substitutions at various positions can influence factors such as target binding affinity, selectivity, and pharmacokinetic properties.

The C2 and C3 positions of the quinazoline ring are critical sites for chemical modification that significantly influence the molecule's biological activity. researchgate.net Research indicates that the nature of the substituent at the C2 position is essential for activity. For instance, the presence of methyl, amine, or thiol groups at this position has been found to be important for antimicrobial activities. nih.gov In other contexts, such as kinase inhibition, electron-donating groups are generally more favorable at the C2 position than electron-withdrawing groups. nih.gov The introduction of an aryl group at the C2 position is also a common strategy, with its electronic properties slightly affecting reaction yields during synthesis. chim.it While extensive modification at the C2 position is common, achieving regioselective substitution can be challenging due to the higher reactivity of the C4 position. beilstein-journals.orgnih.gov

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C2 | Methyl, Amine, Thiol Groups | Considered essential for certain antimicrobial activities. | nih.gov |

| C2 | Electron-Donating Groups | More favorable than electron-withdrawing groups for some kinase inhibitors. | nih.gov |

| C2 | Aryl Groups | Generally well-tolerated; electronic properties can influence synthesis. | chim.it |

| C3 | Substituted Aromatic Ring (on quinazolinones) | Considered important for antimicrobial activity. | nih.gov |

The benzene (B151609) ring portion of the quinazoline core, specifically positions C6, C7, and C8, offers significant opportunities for structural modification to enhance potency and selectivity. nih.govresearchgate.net Substitutions at the C6 and C7 positions with small, hydrophobic, or alkoxy groups are particularly prevalent in the design of kinase inhibitors. mdpi.com For example, the presence of two morpholine (B109124) alkoxy substituents at positions 6 and 7 has been shown to alter the binding mode of certain inhibitors. mdpi.com

Halogenation at the C6 and C8 positions, such as the introduction of iodine, can significantly improve antibacterial activity. nih.gov In the development of anti-MERS-CoV agents, a 3-cyanobenzyl amine group at the C6 position of a 4-anilinoquinazoline (B1210976) derivative resulted in significantly higher activity. nih.gov Similarly, for A2A adenosine (B11128) receptor antagonists, introducing bromine, chlorine, or methyl groups at the C7-position resulted in binding affinities comparable to or even higher than the corresponding C6-substituted molecules. mdpi.com The strategic modification of these positions allows for the fine-tuning of a compound's interaction with its biological target. nih.govresearchgate.net

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C6, C7 | Alkoxy Groups (e.g., Dimethoxy) | Common in potent kinase inhibitors; can alter binding mode. | beilstein-journals.orgmdpi.com |

| C6, C8 | Halogens (e.g., Iodine) | Can significantly improve antibacterial activity. | nih.gov |

| C6 | Substituted Amino Groups | Can lead to high inhibitory effects (e.g., anti-MERS-CoV activity). | nih.gov |

| C7 | Methyl, Bromine, Chlorine | Can produce high-affinity ligands for A2A adenosine receptors. | mdpi.com |

| C7 | Piperazine Ring | Exhibited potent inhibitory activities toward TNF-alpha production. | nih.gov |

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.gov Chiral molecules can exist as enantiomers—non-superimposable mirror images—which can have markedly different pharmacological and metabolic profiles. nih.gov Although the parent 4-(3-Diethylaminopropylamino)quinazoline is achiral, the introduction of chiral centers through substitution on either the quinazoline core or the side chain would necessitate an evaluation of the individual enantiomers.

The two enantiomers of a chiral drug should be considered as two distinct chemical entities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects. nih.gov For example, in the case of the antidepressant citalopram, the S-enantiomer is primarily responsible for its therapeutic action. nih.gov Therefore, if a chiral center were introduced into a this compound derivative, it would be critical to separate and evaluate the enantiomers individually to identify the more potent and safer form for further development.

Detailed Examination of the 4-(3-Diethylaminopropylamino) Side Chain Modifications

The side chain at the C4 position is a key determinant of the molecule's properties, influencing its solubility, flexibility, and ability to form crucial interactions with a target protein.

The three-carbon (propyl) linker in the 4-(3-Diethylaminopropylamino) side chain is a critical element influencing the compound's activity. The length of this alkyl chain dictates the positioning of the terminal amine group relative to the quinazoline core. Studies on other classes of molecules have shown that increasing the alkyl chain length can decrease the polarity of the amine structure. researchgate.net In some series of 4-anilino-quinazoline derivatives, a longer chain linker between the quinazoline core and a terminal moiety was found to be favorable for inhibitory activity against certain kinases. mdpi.com

The optimal chain length is highly dependent on the specific biological target and the geometry of its binding site. Research on N-alkylmorpholine derivatives demonstrated a clear structure-activity relationship where antibacterial effects were highest for alkyl chains of a specific length (12 to 16 carbons), with shorter chains being inactive. chemrxiv.org This highlights that both shortening and lengthening the propyl chain in this compound could have a profound impact on its biological profile, necessitating careful optimization.

The terminal diethylamino group is a tertiary amine that is typically protonated at physiological pH, which can enhance water solubility and allow for ionic interactions with biological targets. Modifying this moiety is a common strategy in drug design. Replacing the tertiary diethylamino group with primary or secondary amines would alter the number of hydrogen bond donors, potentially changing the binding mode and affinity.

Conformational Analysis and Flexibility of the Side Chain

There is a lack of specific studies in the public domain that have conducted a detailed conformational analysis of the 3-diethylaminopropylamino side chain attached to the 4-position of the quinazoline core. Such an analysis would typically involve computational chemistry methods, such as molecular mechanics and quantum mechanics, to identify low-energy conformations of the side chain. Understanding the rotational barriers of the single bonds within the propyl linker and the orientation of the terminal diethylamino group is crucial for elucidating how the molecule interacts with biological targets. The flexibility of this side chain allows it to adopt various spatial arrangements, which can be critical for fitting into a binding pocket. The protonation state of the tertiary amine at physiological pH would also significantly influence its conformational preferences and interaction potential, primarily through electrostatic interactions. In the absence of specific research on this compound, general principles of medicinal chemistry suggest that the inherent flexibility of such a side chain can be both advantageous for binding to multiple targets and challenging for designing highly selective ligands.

Pharmacophore Modeling and Ligand-Based Drug Design for Specific Biological Targets

Pharmacophore modeling for 4-aminoquinazoline derivatives is a common strategy in drug design, aiming to identify the essential three-dimensional arrangement of chemical features required for biological activity. These models often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For the broader class of 4-aminoquinazolines, pharmacophore models have been developed for various targets, including but not limited to:

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, pharmacophore models for quinazoline-based AChE inhibitors have been developed. These models typically highlight the importance of aromatic rings for π-π stacking interactions within the active site, along with hydrogen bond acceptors and donors. nih.gov

Antimicrobial Targets: For the development of novel antibacterial agents, pharmacophore models have been proposed for quinazoline derivatives. These models can help in identifying key features necessary for inhibiting bacterial growth. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors to predict the activity of new, unsynthesized compounds. For quinazoline derivatives, QSAR studies have been employed to understand the structural requirements for activities such as:

Anticancer Activity: QSAR models have been built for quinazoline derivatives targeting various cancer-related proteins. These models often incorporate descriptors related to hydrophobicity, electronics, and steric properties.

Antimicrobial Activity: Cheminformatics approaches have been used to develop QSAR models that predict the antimicrobial potency of quinazoline derivatives.

A search of the scientific literature did not yield any specific QSAR studies where this compound was part of the training or test set for model development. Consequently, no specific QSAR equation or model that quantitatively describes the impact of its structural features on a particular biological activity can be presented. General findings from QSAR studies on related 4-aminoquinazolines suggest that the nature and properties of the side chain at the 4-position significantly influence activity, with factors like basicity, size, and lipophilicity playing crucial roles.

Preclinical Biological Evaluation of 4 3 Diethylaminopropylamino Quinazoline and Analogs

In Vitro Efficacy and Selectivity Assays

Broad-Spectrum Anticancer Screening against Diverse Human Cancer Cell Lines

Quinazoline (B50416) derivatives have been extensively evaluated for their antiproliferative activities against a wide array of human cancer cell lines. nih.govresearchgate.net These screenings have demonstrated that certain analogs possess significant cytotoxic effects. For instance, various 4-aminoquinazoline derivatives have shown potent activity against lung (A549, NCI-H1975), prostate (PC-3), and breast (MCF-7) cancer cell lines. nih.govnih.gov

In one study, novel 4-anilinoquinazoline (B1210976) compounds featuring a benzamide (B126) group at the 6-position exhibited potent EGFR kinase inhibitory activity, with one analog showing an IC₅₀ value of 5 nM. mdpi.com Another series of 4-benzothienylamino quinazoline derivatives demonstrated cytotoxicity against six human cancer cell lines, with a specific compound inducing apoptosis in the MiaPaCa2 pancreatic cancer cell line with an IC₅₀ of 1.32 μM. mdpi.com Furthermore, quinazolinone derivatives have shown inhibitory effects against colon (Caco-2), liver (HepG2), and breast (MCF-7) cancer cells, with one compound exhibiting IC₅₀ values of 23.31 µM, 53.29 µM, and 72.22 µM, respectively. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Analogs

| Compound Type | Cell Line | Activity Metric | Result |

|---|---|---|---|

| 4-Anilinoquinazoline Derivative | EGFR Kinase | IC₅₀ | 5 nM mdpi.com |

| 4-Benzothienylamino quinazoline | MiaPaCa2 (Pancreatic) | IC₅₀ | 1.32 µM mdpi.com |

| Quinazolinone Derivative (Compound 4) | Caco-2 (Colon) | IC₅₀ | 23.31 µM nih.gov |

| Quinazolinone Derivative (Compound 4) | HepG2 (Liver) | IC₅₀ | 53.29 µM nih.gov |

| Quinazolinone Derivative (Compound 4) | MCF-7 (Breast) | IC₅₀ | 72.22 µM nih.gov |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) | MCF-7 (Breast) | IC₅₀ | 2.49 µM mdpi.com |

Comprehensive Antimicrobial Panel Testing (e.g., Gram-positive, Gram-negative bacteria, Fungi, Mycobacteria)

The antimicrobial potential of quinazoline analogs has been established through comprehensive panel testing against a variety of pathogenic microorganisms. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.goveco-vector.com

Screening of newly synthesized quinazoline derivatives revealed significant antibacterial action. Certain compounds with alkyl and phenyl substitutions showed comparatively high inhibition against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. ijpsdronline.com In vitro evaluations of other novel quinazolin-4-one derivatives showed that some compounds exhibited large inhibition zones (22 to 39 mm) against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and the fungus Aspergillus fumigatus. researchgate.net The fungicidal properties were also notable, with specific derivatives showing good inhibition against Aspergillus niger and Candida albicans. ijpsdronline.comresearchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Quinazoline Analogs

| Compound Type | Microorganism | Activity |

|---|---|---|

| Substituted Quinazoline (3a1) | Aspergillus niger | Good Inhibition ijpsdronline.comresearchgate.net |

| Substituted Quinazoline (3b2) | Candida albicans | Good Inhibition ijpsdronline.comresearchgate.net |

| Substituted Quinazoline (3a1, 3a2, 3a3) | Bacillus subtilis (Gram+) | Considerable Inhibition ijpsdronline.comresearchgate.net |

| Substituted Quinazoline (3b1, 3b2) | Escherichia coli (Gram-) | Considerable Inhibition ijpsdronline.comresearchgate.net |

| Quinazolin-4(3H)-one Derivative (4a, 4c) | Staphylococcus aureus | Inhibition Zone: 22-39 mm researchgate.net |

| Quinazolin-4(3H)-one Derivative (5a, 5c) | Aspergillus fumigatus | Inhibition Zone: 22-39 mm researchgate.net |

Anti-inflammatory and Analgesic Evaluations in Cell-Based Models

The anti-inflammatory properties of quinazoline derivatives have been investigated in various cell-based assays. These studies often focus on the inhibition of key inflammatory pathways and mediators. A library of pyrazolo[1,5-a]quinazoline compounds was screened for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, identifying several compounds with anti-inflammatory activity (IC₅₀ < 50 µM). mdpi.com

Mechanistic studies suggest that the anti-inflammatory effects of some quinazoline analogs are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory response. orientjchem.orgjneonatalsurg.com Additionally, certain derivatives have been shown to inhibit the production of the inflammatory mediator nitric oxide (NO) in macrophage cell lines. nih.gov One study found that a series of 3-(4- Bromo phenyl)-4-(3H)quinazolinone and 3-(4-methyl phenyl)-4-(3H)quinazolinone exhibited high in vitro anti-inflammatory activity by preventing the denaturation of bovine serum albumin. rasayanjournal.co.in While direct cell-based models for analgesic activity are less common, the inhibition of inflammatory mediators like prostaglandins (B1171923) (products of COX enzymes) is a core mechanism for analgesia, suggesting a dual role for these compounds. nih.gov

Neuroprotective and Anticonvulsant Activity Screening

Quinazoline derivatives have emerged as a promising class of compounds for central nervous system disorders, with significant research focused on their anticonvulsant properties. mdpi.com Preclinical screening in established animal models of epilepsy has demonstrated the efficacy of several analogs. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models used for initial screening. nih.govnih.gov

In these tests, a number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives showed moderate to significant anticonvulsant activity. nih.gov Specifically, compounds designated as 8, 13, and 19 provided 100% protection against PTZ-induced convulsions in mice. nih.govresearchgate.net Beyond general anticonvulsant screening, quinazoline derivatives have shown potential for neuroprotection in the context of neurodegenerative diseases like Alzheimer's. nih.gov In vitro studies have indicated that certain analogs can modulate pathways related to β-amyloid aggregation and inhibit cholinesterase enzymes, which are key targets in Alzheimer's therapy. mdpi.com Furthermore, some derivatives have demonstrated antioxidant properties and the ability to cross the blood-brain barrier in vitro, suggesting their potential use in treating diseases involving neuronal death. google.com

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Human Clinical Data)

Therapeutic Efficacy in Established Disease Models (e.g., Infection Models, Cancer Xenografts, Neurodegenerative Models)

The therapeutic potential of quinazoline analogs observed in vitro has been further validated through in vivo efficacy studies in various preclinical animal models.

In oncology, quinazoline derivatives have demonstrated significant antitumor activity. In a lung cancer xenograft mouse model (NCI-H1975), novel covalent quinazoline inhibitors showed potent efficacy. nih.gov Another study evaluated two quinazoline analogs against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One compound, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21), was found to enhance the mean survival time of mice with EAC. In the DLA model, another analog (Compound 12) significantly reduced tumor volume and weight. nih.gov An erlotinib (B232) analog, compound 5k, led to a significant reduction in tumor size in a MGC-803 xenograft mouse model. researchgate.net

In the context of infectious diseases, the in vivo synergism of quinazoline derivatives with existing antibiotics has been observed. In a mouse infection model of resistant Staphylococcus aureus, specific quinazoline-based efflux pump inhibitors enhanced the efficacy of the antibiotic ciprofloxacin. nih.gov

Regarding neurological disorders, the anticonvulsant effects of quinazoline derivatives have been confirmed in vivo. Various analogs have shown protection in both MES and scPTZ-induced seizure models in mice, indicating a broad spectrum of anticonvulsant activity. mdpi.comnih.govresearchgate.net

Table 3: In Vivo Antitumor Efficacy of Selected Quinazoline Analogs

| Compound | Animal Model | Disease Model | Key Finding |

|---|---|---|---|

| Compound 21 | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | Enhanced mean survival time nih.gov |

| Compound 12 | Swiss Albino Mice | Dalton's Ascites Lymphoma (DLA) | Significant reduction in tumor volume and weight nih.gov |

| Compound 5k | Xenograft Mouse | MGC-803 Gastric Cancer | Significant reduction in tumor size researchgate.net |

| Compounds 6d & 6h | Xenograft Mice | NCI-H1975 Lung Cancer | Demonstrated antitumor efficacy nih.gov |

Pharmacokinetic and Pharmacodynamic Correlations in Animal Systems

An initial pharmacokinetic evaluation of the anilinoquinazoline (B1252766) analog AG1478 in mice revealed a monoexponential elimination from plasma with a half-life of approximately 30 minutes following subcutaneous administration. nih.gov In rats, bolus intravenous administration of AG1478 resulted in biphasic elimination, with a terminal elimination half-life ranging from 30 to 48 minutes. nih.gov Continuous 6-hour infusions in rats allowed for the achievement of steady-state plasma levels within 120 minutes. nih.gov A dose-dependent inhibition of Epidermal Growth Factor Receptor (EGFR) activity, as measured by autophosphorylation, was observed in mice bearing human glioblastoma xenografts. nih.gov

Another analog, ¹⁸F-MPG, which is a PET probe based on the anilinoquinazoline core, has demonstrated excellent tumor-targeting capabilities and favorable pharmacokinetic characteristics in non-small cell lung cancer (NSCLC) patients. nih.gov Further preclinical studies with non-radioactive F-MPG and its derivative, OH-MPG, showed potent tumor inhibition in animal models, suggesting a strong correlation between the compounds' structural features and their in vivo efficacy. nih.gov

Preclinical ADME Considerations (Excluding Toxicity and Human Dosage)

The preclinical evaluation of a drug candidate's ADME properties is fundamental to understanding its potential for oral bioavailability and its disposition within a biological system. For quinazoline-based compounds, these characteristics are heavily influenced by their physicochemical properties.

The metabolic stability of quinazoline derivatives is primarily governed by their interactions with cytochrome P450 (CYP) enzymes. Studies on the well-characterized analogs, gefitinib (B1684475) and erlotinib, indicate that these compounds undergo extensive metabolism.

In human liver microsome assays, gefitinib is significantly metabolized, with less than 80% of the parent drug remaining. nih.gov The primary enzymes responsible for gefitinib's metabolism are CYP2D6 and CYP3A4. nih.govresearchgate.net Erlotinib is also extensively metabolized, with CYP3A4, CYP2D6, and CYP1A2 being the major contributing isoenzymes. nih.govresearchgate.net

The intrinsic clearance rates of these analogs by different CYP isoenzymes have been quantified, highlighting the susceptibility of gefitinib to CYP3A-mediated metabolism, which may account for its higher apparent oral clearance compared to erlotinib. nih.gov

Table 1: In Vitro Metabolism of Gefitinib and Erlotinib by CYP Isoenzymes

| Compound | Primary Metabolizing Enzymes | Maximum Clearance (Cl_max) by Specific Isoenzymes (mL/min/nmol) |

|---|---|---|

| Gefitinib | CYP3A4, CYP3A5, CYP1A1, CYP2D6 | CYP3A4: 0.41, CYP3A5: 0.39, CYP1A1: 0.57, CYP2D6: 0.63 nih.gov |

| Erlotinib | CYP3A4, CYP3A5, CYP1A1, CYP1A2 | CYP3A4: 0.24, CYP3A5: 0.21, CYP1A1: 0.31, CYP1A2: 0.15 nih.gov |

This table summarizes the primary cytochrome P450 enzymes involved in the metabolism of gefitinib and erlotinib, along with their maximum clearance rates as determined in studies with recombinant human CYP enzymes.

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. High plasma protein binding can restrict the amount of free drug available to exert its pharmacological effect.

For gefitinib and erlotinib, in vitro studies using rapid equilibrium dialysis with human plasma have been conducted to determine their protein binding characteristics. At a concentration of 10 µM, both compounds exhibit a certain degree of binding to plasma proteins. nih.gov

The permeability of a compound across biological membranes is a key determinant of its oral absorption. Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal permeability of drug candidates.

Studies using the Caco-2 model system have shown significant variability in the gut epithelial transport of different tyrosine kinase inhibitors, including quinazoline analogs. nih.gov The apparent permeability (Papp) of gefitinib and erlotinib across Caco-2 monolayers has been measured, indicating that these compounds are absorbed, although their transport rates can be influenced by concentration, suggesting the involvement of active transport mechanisms. nih.gov

For instance, the Papp for gefitinib in the apical to basolateral direction at a 10 µM concentration was found to be greater than at 20 µM, which may indicate a transport mechanism that becomes saturated at higher concentrations. nih.gov

Table 2: Caco-2 Permeability of Gefitinib and Erlotinib

| Compound | Concentration (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

|---|---|---|

| Gefitinib | 20 | 0.38 nih.gov |

| Erlotinib | 20 | 0.13 nih.gov |

This table presents the apparent permeability (Papp) values for gefitinib and erlotinib as determined in Caco-2 cell assays, which are used to model gut epithelial transport.

Computational and Chemoinformatics Applications in 4 3 Diethylaminopropylamino Quinazoline Research

De Novo Drug Design and Virtual Screening Strategies

De novo drug design and virtual screening are powerful computational strategies used to identify and design novel molecules with desired biological activity. For the quinazoline (B50416) scaffold, these techniques are employed to explore new chemical entities that could potentially interact with specific biological targets.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process begins with the creation of a library of quinazoline derivatives, which can number in the thousands or even millions. researchgate.net These virtual compounds are then filtered based on various criteria, such as physicochemical properties that determine "drug-likeness," including Lipinski's rule of five. researchgate.netnih.gov The goal is to narrow down the vast number of potential candidates to a manageable subset for further investigation. researchgate.netnih.gov For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), a library of 1000 quinazoline derivatives was initially screened, with 671 compounds passing the initial drug-like filters. researchgate.netnih.gov

De novo design, on the other hand, involves building novel molecular structures from scratch, fragment by fragment, within the constraints of a target's binding site. This approach allows for the creation of entirely new chemical entities tailored to a specific biological target, moving beyond existing chemical libraries.

Table 1: Virtual Screening Cascade for Quinazoline Derivatives Targeting EGFR

| Screening Stage | Number of Compounds | Criteria / Method | Outcome |

|---|---|---|---|

| Initial Library | 1,000 | Retrieval from PubChem database | A diverse set of quinazoline derivatives. |

| Drug-Likeness Filter | 671 | Lipinski's Rule of Five | Compounds with favorable oral bioavailability properties. |

| ADME/Toxicity Filter | 28 | Prediction of pharmacokinetic profiles | Compounds with good predicted absorption and metabolism. researchgate.netnih.gov |

| Docking-Based Screening | 7 | Molecular docking against EGFR | Identification of compounds with better binding scores than a control drug. researchgate.netnih.gov |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3-Diethylaminopropylamino)quinazoline research, docking is used to predict how quinazoline derivatives bind to the active site of a target protein, such as a kinase. nih.govnih.gov This method helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. frontiersin.org For example, docking studies on quinazoline derivatives targeting EGFR have been used to rank compounds based on their binding energy (ΔG), with more negative values indicating a stronger potential interaction. derpharmachemica.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic view of the ligand-target interaction. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the conformational stability of the ligand-protein complex. researchgate.netnih.gov A simulation of 100 nanoseconds, for instance, can reveal whether a docked compound remains stably bound within the active site or if it dissociates. researchgate.netnih.gov These simulations are crucial for validating docking results and understanding the nuanced, time-dependent behavior of the ligand in the binding pocket. nih.gov

Table 2: Representative Molecular Docking and MD Simulation Data for Quinazoline Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | MD Simulation Stability | Key Interactions Observed |

|---|---|---|---|---|

| Quinazolin-4-amine (B77745) | Aurora A Kinase | - | Stable | Exploits structural differences between Aurora A and B. nih.gov |

| 4,6,7-Trisubstituted quinazolines | EGFR | High binding energy | - | Hydrogen bonds and interactions with key amino acids. derpharmachemica.com |

| Quinazoline-2,4,6-triamine | EGFR Tyrosine Kinase | - | Stable | Interaction with Met 769 confirmed. brieflands.com |

Advanced Ligand-Based and Structure-Based Design Techniques

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are heavily utilized in the development of quinazoline derivatives.

Structure-based drug design relies on the known three-dimensional structure of the biological target, which is typically obtained through techniques like X-ray crystallography. nih.gov With this structural information, compounds can be designed to fit precisely into the target's binding site. A notable example is the design of selective Aurora A kinase inhibitors, where novel quinazolin-4-amine derivatives were developed by exploiting minor structural differences between the highly similar Aurora A and Aurora B kinases. nih.gov This approach led to compounds with significantly improved selectivity. nih.gov

Ligand-based drug design is employed when the 3D structure of the target is unknown. This method uses a set of known active molecules (ligands) to infer a model of the target's binding site. mdpi.com Techniques include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling. frontiersin.orgbiointerfaceresearch.com QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activity. nih.govbiointerfaceresearch.com For quinazoline derivatives, QSAR models have been developed to predict anti-proliferative activity against cancer cell lines, which can then be used to design new molecules with potentially enhanced potency. biointerfaceresearch.com Pharmacophore modeling identifies the essential 3D arrangement of functional groups that a molecule must possess to be active, serving as a template for designing new compounds. frontiersin.org

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes (Excluding Toxicity)

The success of a drug is not only dependent on its potency but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. researchgate.net In silico ADME models are widely used for quinazoline derivatives to estimate their drug-likeness and pharmacokinetic parameters. nih.gov

Table 3: Common In Silico ADME Predictions for Quinazoline Scaffolds

| ADME Property | Computational Method/Model | Importance in Drug Design |

|---|---|---|

| Absorption | Lipinski's Rule of Five, Caco-2 permeability models | Predicts oral bioavailability and ability to cross the intestinal barrier. researchgate.netnih.gov |

| Distribution | Plasma Protein Binding (PPB) models, Blood-Brain Barrier (BBB) penetration models | Determines the fraction of free drug available to act on the target and its potential to reach the central nervous system. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate models | Predicts metabolic stability and potential for drug-drug interactions. |

| Excretion | Models for renal clearance | Estimates how the compound is eliminated from the body. |

Future Perspectives and Emerging Research Directions for 4 3 Diethylaminopropylamino Quinazoline Derivatives

Design and Synthesis of Multi-Target Directed Ligands

The complexity of multifactorial diseases like neurodegenerative disorders and cancer has spurred the development of multi-target-directed ligands (MTDLs). This approach aims to design single molecules capable of modulating multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduction in drug resistance. nih.gov

A notable application of this strategy is in the treatment of Alzheimer's disease. Researchers have rationally designed and synthesized a series of quinazoline (B50416) derivatives to act as multitargeting agents. nih.gov For instance, certain derivatives were developed to concurrently inhibit human cholinesterase (hChE) and human β-secretase (hBACE-1), two key enzymes implicated in the pathology of Alzheimer's. nih.gov Compounds from these series demonstrated a balanced and significant inhibitory effect against both targets. nih.gov The lead compounds also showed excellent permeability across the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. nih.gov Further studies revealed that these compounds could prevent the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov

| Compound ID | Target 1 Inhibition | Target 2 Inhibition | Key Findings |

| AV-1 | hChE | hBACE-1 | Demonstrated balanced and significant inhibition against both targets. nih.gov |

| AV-2 | hChE | hBACE-1 | Showed significant inhibition, excellent blood-brain barrier permeability, and prevented Aβ aggregation. nih.gov |

| AV-3 | hChE | hBACE-1 | Exhibited balanced and significant inhibition against both targets. nih.gov |

This table presents data on rationally designed multi-target quinazoline derivatives for Alzheimer's disease therapy.

Exploration of Novel Biological Targets and Therapeutic Indications

While quinazoline derivatives are well-known as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy, ongoing research is uncovering novel biological targets and expanding their therapeutic potential. nih.gov This exploration opens up new avenues for treating a wider range of diseases.

One such novel target is histone deacetylase 6 (HDAC6). A series of quinazoline-4-(3H)-one derivatives were designed and synthesized as selective HDAC6 inhibitors. nih.gov In preclinical studies, the most potent compound from this series exhibited significant and selective inhibition of HDAC6 and demonstrated powerful antiproliferative activity in several tumor cell lines, including those for colon cancer and breast cancer. nih.gov The lead compound was found to induce cell-cycle arrest and promote apoptosis in cancer cells. nih.gov

The versatility of the quinazoline scaffold allows for its investigation across numerous therapeutic areas beyond oncology. Researchers have identified various biological activities, highlighting its potential as a privileged structure in medicinal chemistry. mdpi.comnih.gov

Emerging Therapeutic Indications for Quinazoline Derivatives:

Anti-inflammatory mdpi.comnih.gov

Antimalarial nih.gov

Antidiabetic nih.gov

Anti-obesity nih.gov

Antihypertensive nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazoline Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. ijettjournal.orgresearchgate.net These computational tools are being applied to the discovery of novel quinazoline derivatives by enabling data-driven decision-making, pattern recognition, and predictive modeling. researchgate.net

ML algorithms can analyze vast datasets of existing quinazoline compounds and their associated biological activities to build predictive models. nih.gov These models can then be used for large-scale virtual screening of compound libraries to identify new hit molecules with a high probability of success. AI is also instrumental in de novo drug design, where generative models create entirely new quinazoline-based structures with optimized properties. ijirt.org Furthermore, AI and ML can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify promising candidates with favorable pharmacokinetic profiles early in the discovery pipeline. researchgate.net

| Application Area | AI/ML Technique | Contribution to Quinazoline Discovery |

| Target Identification | Deep Learning, NLP | Analyzing biological data to identify and validate novel targets for quinazoline derivatives. researchgate.net |

| Hit Identification | Virtual Screening, SVM | Rapidly screening large virtual libraries to find novel quinazoline hits. researchgate.netnih.gov |

| Lead Optimization | QSAR, Random Forests | Predicting the activity and properties of new derivatives to guide chemical synthesis. nih.gov |

| ADMET Prediction | Neural Networks | Forecasting pharmacokinetic and toxicity profiles to reduce late-stage failures. researchgate.netijirt.org |

This table outlines the application of AI and machine learning techniques in the quinazoline drug discovery workflow.

Development of Hybrid Molecules and Conjugates with Enhanced Profiles

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores into a single molecular entity. nih.govresearchgate.net This approach aims to create hybrid molecules with improved affinity, enhanced efficacy, or the ability to modulate multiple targets. nih.gov The quinazoline scaffold is an ideal backbone for creating such hybrids due to its versatile chemistry and established biological importance. researchgate.net

An example of this strategy is the development of novel hybrids combining quinazolin-4-one and 3-cyanopyridin-2-one structures. These compounds were designed as dual inhibitors of EGFR and BRAFV600E, two key kinases involved in cancer progression. nih.gov The resulting hybrids were evaluated for their antiproliferative activity against several human cancer cell lines and showed potent inhibitory effects. nih.gov Molecular docking studies confirmed that these hybrid molecules could effectively bind to both target enzymes, rationalizing their dual-inhibitory action. nih.gov

Other research efforts have focused on creating hybrids of quinazolines with different bioactive heterocyclic systems, such as azoles and azines, to explore new antibacterial and antioxidant agents. uran.ua This strategy of molecular conjugation continues to be a promising avenue for developing next-generation therapeutics with enhanced pharmacological profiles. nih.gov

Application in Other Scientific Fields (e.g., Agrochemicals, Material Science)

The unique chemical properties and biological versatility of the quinazoline scaffold have led to its exploration in fields beyond human medicine, most notably in agrochemicals. nih.govmdpi.com The discovery of new and effective pesticides is a significant challenge for modern agriculture, and quinazoline derivatives have shown considerable promise. nih.gov

The quinazoline core serves as a valuable scaffold for the development of novel fungicides, herbicides, insecticides, and bactericides. mdpi.com For example, certain novel Schiff base derivatives containing a 4(3H)-quinazolinone moiety have demonstrated effective control against tobacco and tomato bacterial wilts. researchgate.net The structure-activity relationships (SAR) of these compounds are systematically studied to optimize their potency and selectivity against agricultural pests while minimizing environmental impact. nih.gov The flexibility for structural modification on the quinazoline ring allows for the fine-tuning of its biological activity to target specific agricultural needs. nih.gov

Agrochemical Applications of the Quinazoline Scaffold:

Fungicides mdpi.com

Herbicides mdpi.com

Antiviral agents (plant) mdpi.com

Antibacterial agents (plant) mdpi.comresearchgate.net

While the application in agrochemicals is well-documented, the use of the 4-(3-diethylaminopropylamino)quinazoline scaffold in material science is less established and represents a potential area for future investigation.

Q & A

Q. What are the established synthesis routes for 4-(3-diethylaminopropylamino)quinazoline, and how do reaction conditions impact yield?

The compound is typically synthesized via nucleophilic substitution or electrochemical methods. For example, substituting chlorine on 4-chloro-2-phenylquinazoline with amines like 1-(3-aminopropyl)imidazole in DMF at room temperature yields 84% under optimized conditions . Electrochemical synthesis using aluminum/carbon electrodes and acetic acid at room temperature provides 4-quinazolinones in high yields (70–85%) without transition metals, avoiding high-temperature limitations of traditional methods . Key variables include solvent choice (e.g., DMF vs. 1-methyl-2-pyrrolidone), temperature, and catalysts (e.g., N,N-diisopropylethylamine) .

Q. Which characterization techniques are critical for confirming the structure of this compound derivatives?

Essential techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity (e.g., imidazole proton signals at δ 7.6–8.7 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC-MS : Ensures >95% purity, especially for pharmacological assays .

Q. What are the primary pharmacological targets investigated for this compound?

Quinazoline derivatives exhibit anticancer (e.g., kinase inhibition), antimicrobial, and anti-inflammatory activities. For instance, 4-aminoquinazolines inhibit EGFR and VEGFR2 kinases, while 2-aryl variants show antibacterial efficacy against Gram-positive strains . Researchers should prioritize target-specific assays (e.g., MTT for cytotoxicity, enzymatic inhibition assays) .

Q. How do researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict control of:

- Reaction parameters : Temperature (±2°C), stoichiometry (1:1.5 amine:chloroquinazoline), and inert atmosphere (argon) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Documentation : Detailed logs of solvent batches, catalyst sources, and reaction times .

Q. What are the common solvents and catalysts used in its functionalization?

- Solvents : DMF, 1-methyl-2-pyrrolidone, or THF for amine substitutions .

- Catalysts : N,N-diisopropylethylamine or triethylamine to neutralize HCl byproducts .

- Electrochemical systems : Acetic acid as an electrolyte for oxidative cyclization .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives?

A 2³ factorial design evaluates temperature (25–80°C), catalyst concentration (1–3 eq.), and solvent polarity (DMF vs. THF). For example, a study using this approach reduced side products by 30% when optimizing 4-chloro-2-(pyridin-3-yl)quinazoline amination . Response surface methodology (RSM) further refines conditions, maximizing yield while minimizing energy input .

Q. How should researchers address discrepancies in reported pharmacological activities?

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Purity issues : Validate via HPLC-MS and elemental analysis .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cell line differences : Use authenticated lines (e.g., NCI-60 panel for cytotoxicity) . Replicate studies under identical conditions and cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What methodologies compare electrochemical vs. thermal synthesis routes?

Q. How can computational modeling predict the bioactivity of novel derivatives?

- Molecular docking : Screen against EGFR (PDB: 1M17) or PARP (PDB: 5DS3) to prioritize candidates .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with anticancer activity .

- AI-driven synthesis : COMSOL Multiphysics simulates reaction kinetics, predicting optimal conditions for new analogs .

Q. What strategies mitigate challenges in achieving >99% purity for in vivo studies?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .

- Recrystallization : Ethanol/water (3:1) for crystalline derivatives .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., unreacted chloroquinazoline) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.